molecular formula C24H21N3O4S2 B2591517 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide CAS No. 307326-05-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2591517
CAS No.: 307326-05-2
M. Wt: 479.57
InChI Key: FXINDHYVWGHQQU-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a morpholine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminobenzenethiol with an appropriate acid chloride to form the benzothiazole ring . The phenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

The morpholine sulfonyl group is introduced through a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride in the presence of a base such as triethylamine . The final step involves the formation of the benzamide linkage, typically achieved through an amide coupling reaction using reagents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its morpholine sulfonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c28-23(17-9-11-18(12-10-17)33(29,30)27-13-15-31-16-14-27)25-20-6-2-1-5-19(20)24-26-21-7-3-4-8-22(21)32-24/h1-12H,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXINDHYVWGHQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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